molecular formula C58H83N17O13 B10788422 Buserelin-NHNH2 (trifluoroacetate salt)

Buserelin-NHNH2 (trifluoroacetate salt)

Cat. No.: B10788422
M. Wt: 1226.4 g/mol
InChI Key: KTLJNNKHFXUISN-WLQMPWRDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Buserelin-NHNH2 (trifluoroacetate salt) is a synthetic gonadotropin-releasing hormone (GNRH) agonist. It is a long-acting agent that is significantly more potent than natural GNRH. This compound is used in various scientific research applications, particularly in the fields of endocrinology and oncology .

Preparation Methods

Synthetic Routes and Reaction Conditions

Buserelin-NHNH2 (trifluoroacetate salt) is synthesized through a series of peptide coupling reactions. The synthesis involves the substitution of glycine in position 6 by D-serine and glycinamide in position 10 by ethylamide, resulting in a nonapeptide with enhanced luteinizing hormone-releasing hormone (LHRH) effect .

Industrial Production Methods

The industrial production of Buserelin-NHNH2 (trifluoroacetate salt) typically involves solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of the compound, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Buserelin-NHNH2 (trifluoroacetate salt) primarily undergoes peptide coupling reactions during its synthesis. It can also participate in hydrolysis and oxidation reactions under specific conditions .

Common Reagents and Conditions

Major Products Formed

The major product formed from the synthesis of Buserelin-NHNH2 (trifluoroacetate salt) is the desired nonapeptide with enhanced LHRH activity. Hydrolysis and oxidation reactions can lead to the formation of degraded peptide fragments .

Mechanism of Action

Buserelin-NHNH2 (trifluoroacetate salt) exerts its effects by stimulating the gonadotropin-releasing hormone receptor (GnRHR) in the pituitary gland. This leads to an initial increase in the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), followed by a decrease in their levels due to receptor desensitization. In males, this results in reduced testosterone synthesis, while in females, estrogen secretion is inhibited .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Buserelin-NHNH2 (trifluoroacetate salt) is unique due to its enhanced potency and long-acting nature compared to natural GNRH and other similar compounds. Its specific modifications, such as the substitution of glycine by D-serine and glycinamide by ethylamide, contribute to its increased efficacy and prolonged action .

Properties

Molecular Formula

C58H83N17O13

Molecular Weight

1226.4 g/mol

IUPAC Name

(2R)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(hydrazinecarbonyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C58H83N17O13/c1-31(2)22-40(49(80)67-39(12-8-20-63-57(59)60)56(87)75-21-9-13-46(75)55(86)74-61)68-54(85)45(29-88-58(3,4)5)73-50(81)41(23-32-14-16-35(77)17-15-32)69-53(84)44(28-76)72-51(82)42(24-33-26-64-37-11-7-6-10-36(33)37)70-52(83)43(25-34-27-62-30-65-34)71-48(79)38-18-19-47(78)66-38/h6-7,10-11,14-17,26-27,30-31,38-46,64,76-77H,8-9,12-13,18-25,28-29,61H2,1-5H3,(H,62,65)(H,66,78)(H,67,80)(H,68,85)(H,69,84)(H,70,83)(H,71,79)(H,72,82)(H,73,81)(H,74,86)(H4,59,60,63)/t38-,39+,40+,41+,42+,43+,44+,45-,46+/m1/s1

InChI Key

KTLJNNKHFXUISN-WLQMPWRDSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NN)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H]6CCC(=O)N6

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NN)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.